1,4-Pentanediamine, N(sup 4)-(2-(2-(2,4-dichlorophenyl)ethenyl)-6-methoxy-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-
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Overview
Description
2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-N-[5-(DIETHYLAMINO)PENTAN-2-YL]-6-METHOXYQUINAZOLIN-4-AMINE is a complex organic compound with a unique structure that includes a quinazoline core, a dichlorophenyl group, and a diethylamino side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-N-[5-(DIETHYLAMINO)PENTAN-2-YL]-6-METHOXYQUINAZOLIN-4-AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dichlorophenyl group to the quinazoline core.
Attachment of the Diethylamino Side Chain: This can be done through nucleophilic substitution reactions, where the diethylamino group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-N-[5-(DIETHYLAMINO)PENTAN-2-YL]-6-METHOXYQUINAZOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-N-[5-(DIETHYLAMINO)PENTAN-2-YL]-6-METHOXYQUINAZOLIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-N-[5-(DIETHYLAMINO)PENTAN-2-YL]-6-METHOXYQUINAZOLIN-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-N-[5-(DIETHYLAMINO)PENTAN-2-YL]-6-METHOXYQUINAZOLIN-4-AMINE
- 2-(2,4-DICHLOROPHENYL)-1-(1H-1,2,4-TRIAZOL-1-YL)HEXAN-2-OL
- 1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE
Uniqueness
The uniqueness of 2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-N-[5-(DIETHYLAMINO)PENTAN-2-YL]-6-METHOXYQUINAZOLIN-4-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
69258-58-8 |
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Molecular Formula |
C26H32Cl2N4O |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C26H32Cl2N4O/c1-5-32(6-2)15-7-8-18(3)29-26-22-17-21(33-4)12-13-24(22)30-25(31-26)14-10-19-9-11-20(27)16-23(19)28/h9-14,16-18H,5-8,15H2,1-4H3,(H,29,30,31)/b14-10+ |
InChI Key |
OFUVJTUTXSSQIJ-GXDHUFHOSA-N |
Isomeric SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)OC)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)OC)C=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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